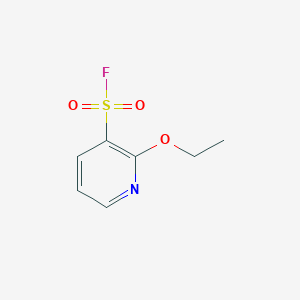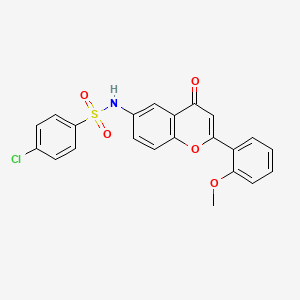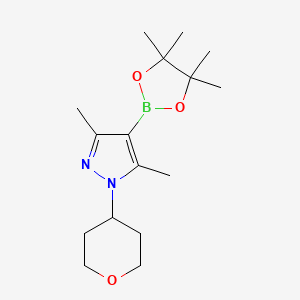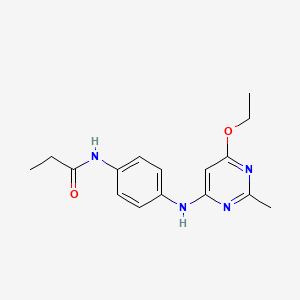![molecular formula C17H26N2O B2572565 N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide CAS No. 2308271-29-4](/img/structure/B2572565.png)
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s and has gained popularity as a research chemical due to its potency and unique chemical structure. AH-7921 is classified as a Schedule I drug in the United States and is illegal for human consumption. However, it is still being studied for its potential therapeutic applications.
Mécanisme D'action
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide acts on the μ-opioid receptor in the brain and spinal cord. When it binds to this receptor, it activates a signaling pathway that leads to a decrease in pain perception and an increase in pain tolerance. This activation also leads to the release of dopamine in the brain, which produces feelings of pleasure and reward.
Biochemical and Physiological Effects
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide has been shown to have similar effects to other opioids, including respiratory depression, sedation, and analgesia. It has also been shown to have a lower potential for abuse and dependence compared to other opioids, such as morphine and fentanyl.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide has several advantages for use in laboratory experiments. It is a potent μ-opioid receptor agonist, which makes it a useful tool for studying the μ-opioid receptor and its signaling pathways. It also has a unique chemical structure, which makes it a useful tool for studying the structure-activity relationships of opioids. However, its classification as a Schedule I drug makes it difficult to obtain for research purposes, and its potential for abuse and dependence must be carefully considered.
Orientations Futures
There are several potential future directions for research on N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide. One area of interest is its potential use as a treatment for opioid addiction. Studies have shown that it has less potential for abuse and dependence compared to other opioids, making it a promising candidate for this application. Another area of interest is its potential use as a tool for studying the μ-opioid receptor and its signaling pathways. Further research is needed to fully understand the potential therapeutic applications of N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide.
Méthodes De Synthèse
The synthesis of N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide involves a multi-step process that begins with the reaction of 4-methylpiperidine with cyclohexanone to form a ketone intermediate. This intermediate is then reacted with 1,3-cyclohexadiene to form the bicyclic ring system. The final step involves the reaction of the bicyclic ketone with propargyl bromide to form N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide.
Applications De Recherche Scientifique
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide has been studied for its potential use as an analgesic drug. It has been shown to be a potent μ-opioid receptor agonist, meaning it binds to and activates the μ-opioid receptor in the brain and spinal cord. This activation leads to a decrease in pain perception and an increase in pain tolerance. N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide has also been studied for its potential use as a treatment for opioid addiction, as it has been shown to have less potential for abuse and dependence compared to other opioids.
Propriétés
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-3-17(20)19(16-6-8-18(2)9-7-16)12-15-11-13-4-5-14(15)10-13/h3-5,13-16H,1,6-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLUTSXURSPGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(CC2CC3CC2C=C3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2572485.png)

![4-chloro-N-[cyano(4-ethylphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2572490.png)






![N-(2-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2572503.png)
